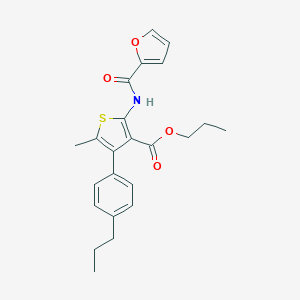methanone](/img/structure/B455700.png)
[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and nitrophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.
科学研究应用
Chemistry
In chemistry, 3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a lead compound for drug discovery.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and may require further investigation to fully elucidate.
相似化合物的比较
Similar Compounds
- 3-cyclopropyl-5-hydroxy-5-(methyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 3-cyclopropyl-5-hydroxy-5-(ethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
Uniqueness
The presence of the trifluoromethyl group in 3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique and valuable for various applications.
属性
分子式 |
C14H12F3N3O4 |
|---|---|
分子量 |
343.26g/mol |
IUPAC 名称 |
[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H12F3N3O4/c15-14(16,17)13(22)7-11(8-4-5-8)18-19(13)12(21)9-2-1-3-10(6-9)20(23)24/h1-3,6,8,22H,4-5,7H2 |
InChI 键 |
OBNZAMPCRCFFGN-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1CC1C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B455618.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B455619.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B455622.png)


![Ethyl 4-(2,4-dimethylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B455627.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-2-furamide](/img/structure/B455628.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B455629.png)

![N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B455631.png)
![METHYL 2-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B455632.png)
![3-chloro-6-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B455635.png)
![Propyl 2-[(4-bromobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B455637.png)
![3-chloro-6-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B455638.png)
